silane CAS No. 13411-56-8](/img/structure/B14726699.png)
[(But-2-en-1-yl)oxy](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-2-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a but-2-en-1-yloxy group attached to a triethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)oxysilane typically involves the reaction of but-2-en-1-ol with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkene (but-2-en-1-ol) reacts with triethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (But-2-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(But-2-en-1-yl)oxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(But-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (But-2-en-1-yl)oxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethylsilane moiety acts as a reducing agent, facilitating the addition of silicon to unsaturated carbon bonds. This process is often catalyzed by transition metal complexes, such as platinum or rhodium catalysts, which activate the silicon-hydrogen bond and enable its addition to the carbon-carbon double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Buten-1-yloxy)(trimethyl)silane: Similar structure but with a trimethylsilane moiety instead of triethylsilane.
(But-3-en-1-yloxy)(trimethyl)silane: Another similar compound with a different positional isomer of the butenyl group.
Uniqueness
(But-2-en-1-yl)oxysilane is unique due to its specific combination of the but-2-en-1-yloxy group and triethylsilane moiety, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo selective hydrosilylation reactions makes it valuable in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
13411-56-8 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
but-2-enoxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-9-10-11-12(6-2,7-3)8-4/h5,9H,6-8,10H2,1-4H3 |
InChI-Schlüssel |
QHOQYSWQNWJAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


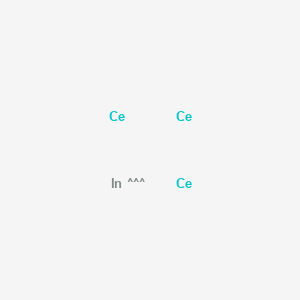
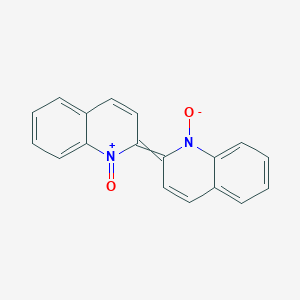

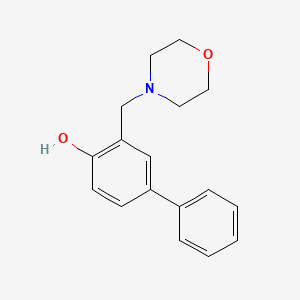
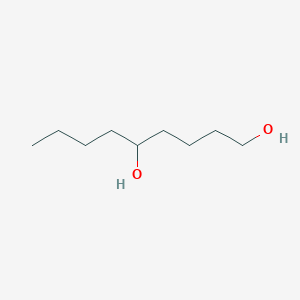
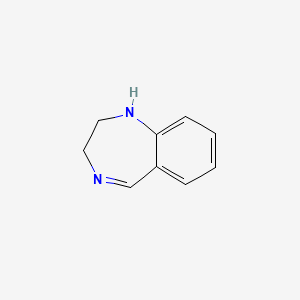
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
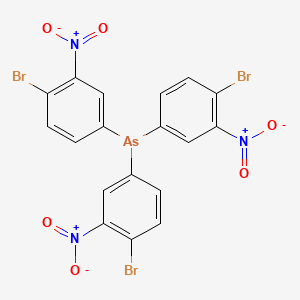
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)




